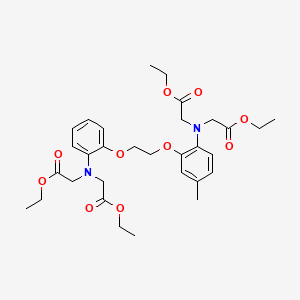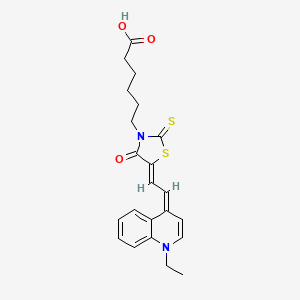
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound that features a quinoline moiety, a thioxothiazolidine ring, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through Friedländer condensation, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts . The thioxothiazolidine ring can be formed through cyclization reactions involving thiourea and α-haloketones . The final step involves the coupling of the quinoline and thioxothiazolidine intermediates with hexanoic acid under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thioxothiazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thioxothiazolidine ring may interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiazolidine derivatives: Such as pioglitazone, used in the treatment of diabetes.
Uniqueness
6-(5-(2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is unique due to the combination of the quinoline and thioxothiazolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
89695-36-3 |
|---|---|
Molecular Formula |
C22H24N2O3S2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
6-[(5Z)-5-[(2Z)-2-(1-ethylquinolin-4-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C22H24N2O3S2/c1-2-23-15-13-16(17-8-5-6-9-18(17)23)11-12-19-21(27)24(22(28)29-19)14-7-3-4-10-20(25)26/h5-6,8-9,11-13,15H,2-4,7,10,14H2,1H3,(H,25,26)/b16-11-,19-12- |
InChI Key |
VIDWBZVRYBTTPU-YETRDSHKSA-N |
Isomeric SMILES |
CCN1C=C/C(=C/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)/C3=CC=CC=C31 |
Canonical SMILES |
CCN1C=CC(=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


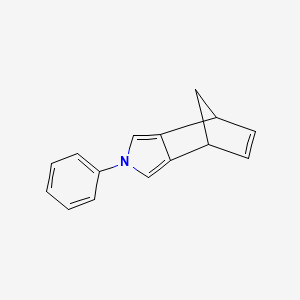

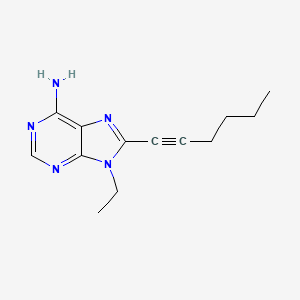
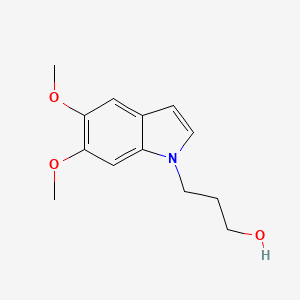
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)
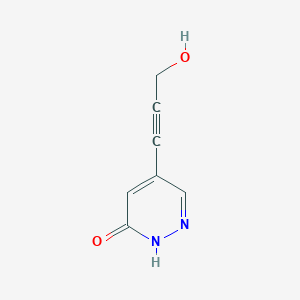

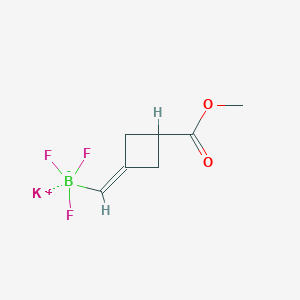
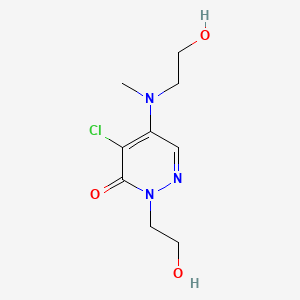
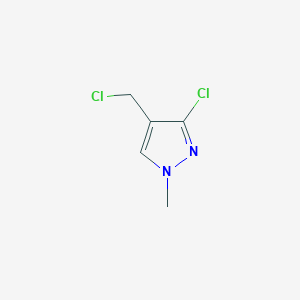
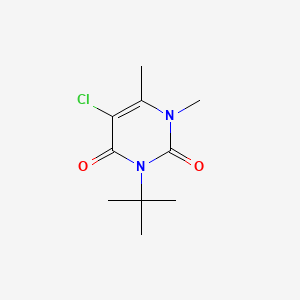
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)
